molecular formula C12H8BrFO2 B13687929 4-Bromo-2-fluoro-1-naphthyl Acetate

4-Bromo-2-fluoro-1-naphthyl Acetate

Cat. No.: B13687929
M. Wt: 283.09 g/mol
InChI Key: QUCJPBADRPDJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-1-naphthyl Acetate is an organic compound that belongs to the class of naphthyl acetates. It is characterized by the presence of bromine and fluorine atoms attached to the naphthalene ring, which is further esterified with acetic acid. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-naphthyl Acetate typically involves the bromination and fluorination of naphthalene derivatives followed by esterification. One common method includes:

    Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Fluorination: The brominated naphthalene is then subjected to fluorination using a fluorinating agent such as Selectfluor.

    Esterification: The resulting 4-bromo-2-fluoro-1-naphthol is esterified with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination processes followed by esterification under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted naphthyl acetates are formed.

    Oxidation Products: Oxidized derivatives such as naphthoquinones.

    Reduction Products: Reduced derivatives like naphthols.

    Hydrolysis Products: Naphthoic acid and ethanol.

Scientific Research Applications

4-Bromo-2-fluoro-1-naphthyl Acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-naphthyl Acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.

Comparison with Similar Compounds

    4-Bromo-1-naphthyl Acetate: Lacks the fluorine atom, resulting in different reactivity and applications.

    2-Fluoro-1-naphthyl Acetate: Lacks the bromine atom, affecting its chemical properties and uses.

    4-Chloro-2-fluoro-1-naphthyl Acetate: Contains chlorine instead of bromine, leading to variations in reactivity and applications.

Uniqueness: 4-Bromo-2-fluoro-1-naphthyl Acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity patterns. This dual substitution enhances its versatility in organic synthesis and research applications.

Properties

Molecular Formula

C12H8BrFO2

Molecular Weight

283.09 g/mol

IUPAC Name

(4-bromo-2-fluoronaphthalen-1-yl) acetate

InChI

InChI=1S/C12H8BrFO2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3

InChI Key

QUCJPBADRPDJKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C2=CC=CC=C21)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.